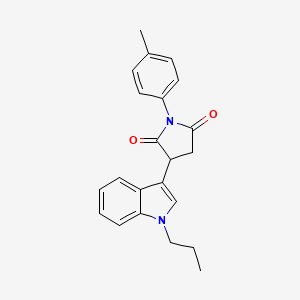![molecular formula C10H13N3O2 B11578922 N'-[(2-methylpropanoyl)oxy]pyridine-2-carboximidamide](/img/structure/B11578922.png)
N'-[(2-methylpropanoyl)oxy]pyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLPROPANOATE is a chemical compound that belongs to the class of Schiff bases Schiff bases are compounds typically formed by the condensation of an amine with an aldehyde or ketone This particular compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, and a methyleneamino group attached to the 2-position of the pyridine ring
Preparation Methods
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLPROPANOATE can be achieved through several synthetic routes. One common method involves the condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminopyridine is reacted with an aldehyde or ketone in the presence of an acid or base catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or under reflux conditions.
Purification: The resulting Schiff base is purified by recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction of the Schiff base can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyleneamino group can be replaced by other nucleophiles such as halides or thiols.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids, bases, and transition metal complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLPROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Schiff bases are known for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound can be used as a ligand in coordination chemistry to form metal complexes with interesting magnetic and electronic properties.
Biological Studies: The compound’s ability to interact with biomolecules such as DNA and proteins makes it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLPROPANOATE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of nucleic acid structure and function.
Comparison with Similar Compounds
Similar compounds to (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-METHYLPROPANOATE include other Schiff bases derived from 2-aminopyridine and various aldehydes or ketones. These compounds share similar structural features and chemical reactivity but may differ in their biological activities and applications. Some examples of similar compounds include:
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-PHENYLBUTANOATE: This compound has a phenyl group instead of a methyl group, which can influence its biological activity and chemical properties.
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-HYDROXYBENZOHYDRIDE: This compound features a hydroxyl group, which can enhance its ability to form hydrogen bonds and interact with biological targets.
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-methylpropanoate |
InChI |
InChI=1S/C10H13N3O2/c1-7(2)10(14)15-13-9(11)8-5-3-4-6-12-8/h3-7H,1-2H3,(H2,11,13) |
InChI Key |
AHBRXQZMUKORER-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)C(=O)O/N=C(/C1=CC=CC=N1)\N |
Canonical SMILES |
CC(C)C(=O)ON=C(C1=CC=CC=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dimethoxyphenyl)-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11578839.png)

![(2E)-2-cyano-3-[2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B11578847.png)
![2-[3-(Dimethylamino)propyl]-1-(4-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578854.png)
![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)butanamide](/img/structure/B11578862.png)
![3-(4-bromophenyl)-5-({[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole](/img/structure/B11578865.png)
![((5E)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B11578878.png)
![6,7-Dimethyl-2-[3-(morpholin-4-yl)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578882.png)

![4-{[(Z)-(2,4-dioxo-2H-chromen-3(4H)-ylidene)methyl]amino}butanoic acid](/img/structure/B11578897.png)
![1-(4-Butoxy-3-methoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11578903.png)
![6-(4-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11578911.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[(3-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B11578915.png)
![1-[2-(2-Bromophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B11578918.png)
